Cas no 2229160-02-3 (4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol)
4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol
- EN300-1920591
- 2229160-02-3
-
- Inchi: 1S/C12H16BrNO2/c1-2-16-10-7-8(6-9(13)11(10)15)12(14)4-3-5-12/h6-7,15H,2-5,14H2,1H3
- InChI Key: DHFGGWWDXSZBKK-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=C(C=1)C1(CCC1)N)OCC)O
Computed Properties
- Exact Mass: 285.03644g/mol
- Monoisotopic Mass: 285.03644g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 55.5Ų
4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1920591-0.05g |
4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol |
2229160-02-3 | 0.05g |
$851.0 | 2023-09-17 | ||
| Enamine | EN300-1920591-0.1g |
4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol |
2229160-02-3 | 0.1g |
$892.0 | 2023-09-17 | ||
| Enamine | EN300-1920591-0.25g |
4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol |
2229160-02-3 | 0.25g |
$933.0 | 2023-09-17 | ||
| Enamine | EN300-1920591-0.5g |
4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol |
2229160-02-3 | 0.5g |
$974.0 | 2023-09-17 | ||
| Enamine | EN300-1920591-1.0g |
4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol |
2229160-02-3 | 1g |
$1014.0 | 2023-06-01 | ||
| Enamine | EN300-1920591-2.5g |
4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol |
2229160-02-3 | 2.5g |
$1988.0 | 2023-09-17 | ||
| Enamine | EN300-1920591-5.0g |
4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol |
2229160-02-3 | 5g |
$2940.0 | 2023-06-01 | ||
| Enamine | EN300-1920591-10.0g |
4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol |
2229160-02-3 | 10g |
$4360.0 | 2023-06-01 | ||
| Enamine | EN300-1920591-1g |
4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol |
2229160-02-3 | 1g |
$1014.0 | 2023-09-17 | ||
| Enamine | EN300-1920591-5g |
4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol |
2229160-02-3 | 5g |
$2940.0 | 2023-09-17 |
4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol
Introduction to 4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol (CAS No. 2229160-02-3)
4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol, identified by the Chemical Abstracts Service Number (CAS No.) 2229160-02-3, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacological research. This compound belongs to a class of molecules characterized by a unique structural framework, combining a brominated phenolic moiety with an aminocyclobutyl side chain. Such structural features make it a promising candidate for further exploration in the development of novel therapeutic agents.
The molecular structure of 4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol encompasses several key functional groups that contribute to its potential biological activity. The presence of a bromine atom at the 2-position of the phenol ring introduces electrophilic characteristics, which can facilitate interactions with various biological targets. Additionally, the ethoxy group at the 6-position provides hydrophobicity and may influence the compound's solubility and metabolic stability. The aminocyclobutyl side chain, on the other hand, introduces a cyclic amine functionality, which is known to be present in many bioactive molecules and can participate in hydrogen bonding interactions.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The structural motif of 4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol suggests potential applications in modulating pathways associated with inflammation, cancer, and neurodegenerative disorders. For instance, the brominated phenol core is reminiscent of compounds that have shown activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Furthermore, the aminocyclobutyl group may serve as a pharmacophore that interacts with protein targets such as kinases or transcription factors.
One of the most compelling aspects of 4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol is its structural novelty. The combination of a brominated phenol with an aminocyclobutyl substituent is not commonly found in known drugs or lead compounds, which may translate into unique pharmacological properties. This structural uniqueness makes it an attractive scaffold for structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) approaches. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess the binding affinity and selectivity of this compound against various biological targets.
Recent advancements in medicinal chemistry have emphasized the importance of molecular diversity in drug discovery libraries. Compounds like 4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol contribute to this diversity by introducing unconventional structural elements that may elicit unexpected biological effects. For example, the cyclobutyl ring can influence conformational flexibility, potentially allowing the molecule to adopt multiple binding poses within a target protein's active site. This conformational adaptability is often a desirable property for drug candidates, as it can enhance binding affinity and reduce the likelihood of resistance development.
The synthesis of 4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol represents another area of interest for synthetic chemists. The preparation of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies may include bromination reactions at the phenol ring, followed by nucleophilic substitution or coupling reactions to introduce the aminocyclobutyl side chain. Advances in synthetic methodologies, such as transition-metal-catalyzed reactions and flow chemistry techniques, have made it possible to construct complex molecules more efficiently than ever before.
In terms of pharmacokinetic properties, 4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol may exhibit characteristics that are favorable for drug development. The presence of both hydrophobic (bromine, ethoxy) and hydrophilic (amine) functional groups can influence its distribution across biological membranes and its solubility in bodily fluids. Additionally, metabolic stability is a critical factor in determining a drug's half-life and bioavailability. Computational tools such as molecular dynamics simulations and enzyme kinetic studies can provide insights into how this compound might be processed by metabolic enzymes like cytochrome P450 (CYP).
Preclinical studies are essential for evaluating the safety and efficacy of novel compounds before they proceed to human trials. Initial studies on 4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol may focus on assessing its cytotoxicity profiles using various cell lines representative of different disease states. Furthermore, in vitro assays targeting specific enzymes or receptors can provide preliminary evidence of biological activity. If these early studies yield promising results, further investigation using animal models could be warranted to explore potential therapeutic benefits.
The broader context of pharmaceutical research underscores the importance of compounds like 4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol in addressing unmet medical needs. As resistance to existing treatments emerges and new diseases are discovered, there is an ongoing demand for innovative therapeutic strategies. Small-molecule inhibitors represent one such strategy, offering precise targeting capabilities that can minimize side effects compared to broader treatments like small interfering RNAs (siRNAs) or monoclonal antibodies.
In conclusion,4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol (CAS No. 2229160-02-3) is a structurally intriguing compound with potential applications in medicinal chemistry and drug discovery. Its unique combination of functional groups makes it an attractive candidate for further exploration through computational modeling, synthetic chemistry innovations, and preclinical testing. As research continues to uncover new therapeutic targets and mechanisms, compounds such as this one will play an increasingly important role in developing next-generation treatments for human diseases.
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